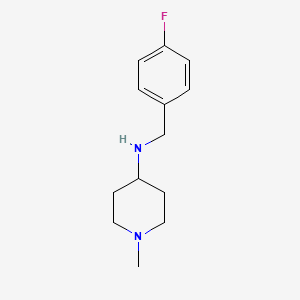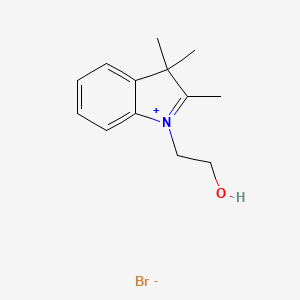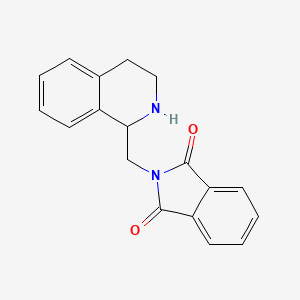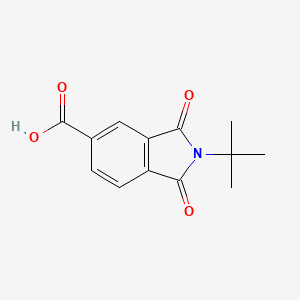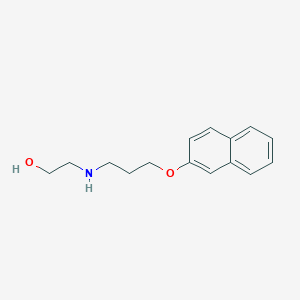![molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7](/img/structure/B1334901.png)
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, which can provide insights into the chemical nature and potential reactivity of the compound . Benzoic acid derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to interact with various biological targets and form coordination compounds with metals .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with different substituents. For instance, paper describes a new procedure for synthesizing a methylated dioxopyrrolidinyl benzoic acid via hydrogenation, starting from anthranilic acid and citraconic anhydride. This method could potentially be adapted for the synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid by introducing a thiol group at the appropriate position on the pyrrolidin ring.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their chemical reactivity and biological activity. Paper uses density functional theory (DFT) to analyze the structure and vibrational modes of a thiophene-pyrrol benzoic acid derivative, which could be similar to the vibrational analysis that would be performed on 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid. The study includes calculations of NMR chemical shifts and molecular electrostatic potential, which are important for understanding the electronic distribution within the molecule.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds. Paper discusses the synthesis of lanthanide coordination polymers using aromatic carboxylic acids, which suggests that 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid could potentially form similar complexes with metal ions. Additionally, paper describes the synthesis of organotin(IV) complexes with a dioxopyrrolidinyl benzoic acid, indicating that the compound may also form complexes with tin or other metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, paper explores the selective and hysteretic sorption properties of metal–organic frameworks (MOFs) involving a pyridyl benzoic acid derivative, which could be relevant to the sorption properties of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid if it were to be incorporated into MOFs. The photophysical properties of benzoic acid derivatives, as discussed in paper , are also of interest for potential applications in materials science.
Applications De Recherche Scientifique
Medicinal and Pharmaceutical Chemistry
- Application Summary : This compound has been studied for its antibacterial, anthelmintic, and cytotoxic potentials . It’s part of a larger group of compounds known as ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates .
- Results or Outcomes : Among all of the four compounds studied, one (referred to as compound 2) displayed remarkable potency with MIC (Minimum Inhibitory Concentration) values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli, S. aureus, and K. pneumonia, respectively . This suggests that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections .
Anticonvulsant Research
- Application Summary : This compound has been studied for its potential as an anticonvulsant . Researchers have discovered a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
- Results or Outcomes : The most potent anticonvulsant activity and favorable safety profile was demonstrated for a compound referred to as compound 30 . This compound also showed effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Antinociceptive Research
- Application Summary : This compound has been studied for its potential as an antinociceptive . Researchers have synthesized a series of hybrid compounds that showed antinociceptive activity .
Anticholinesterase Research
- Application Summary : This compound has been studied for its potential as an anticholinesterase . Researchers have synthesized the ketoesters derivatives (ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate) of succinimide with promising anticholinesterase and antioxidant potential .
Antioxidant Research
- Application Summary : This compound has been studied for its potential as an antioxidant . As mentioned above, researchers have synthesized the ketoesters derivatives (ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate) of succinimide with promising anticholinesterase and antioxidant potential .
Pain Management Research
- Application Summary : This compound has been studied for its potential in pain management . Researchers have discovered a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . Anticonvulsant drugs often show activity in pain models .
- Results or Outcomes : The most potent anticonvulsant activity and favorable safety profile was demonstrated for a compound referred to as compound 30 . Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHQWTWIDOTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387817 |
Source


|
| Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid | |
CAS RN |
459421-21-7 |
Source


|
| Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

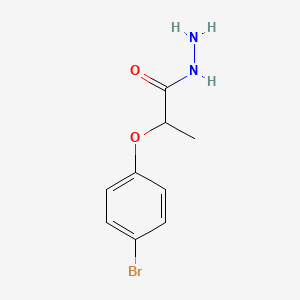

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)
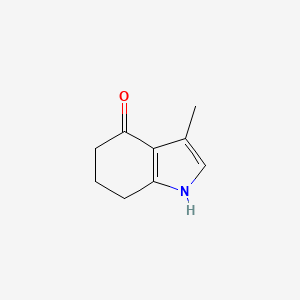

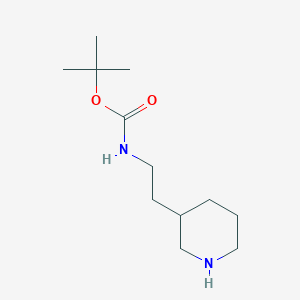
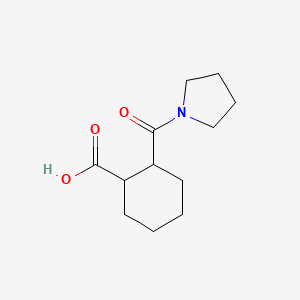
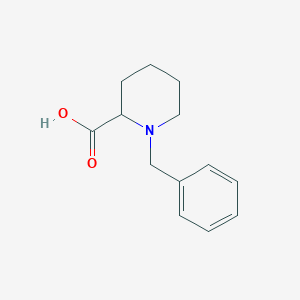
![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)
